1-(difluoromethyl)-1H-pyrrole-2-carbonitrile
Overview
Description
1-(Difluoromethyl)-1H-pyrrole-2-carbonitrile is an organic compound that features a pyrrole ring substituted with a difluoromethyl group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-1H-pyrrole-2-carbonitrile typically involves the introduction of the difluoromethyl group onto a pyrrole ring. One common method is the difluoromethylation of pyrrole derivatives using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of metal catalysts, such as copper or palladium, can facilitate the difluoromethylation reaction, allowing for large-scale production under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated pyrrole oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include difluoromethylated pyrrole derivatives with various functional groups, such as amines, thiols, or oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyano group can also participate in interactions with nucleophilic sites on proteins or other biomolecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-1H-pyrrole-2-carbonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Fluoromethyl)-1H-pyrrole-2-carbonitrile: Contains a fluoromethyl group, offering different reactivity and properties.
1-(Chloromethyl)-1H-pyrrole-2-carbonitrile: Features a chloromethyl group, which can undergo different substitution reactions.
Uniqueness
1-(Difluoromethyl)-1H-pyrrole-2-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry for designing molecules with specific biological activities and improved metabolic stability.
Properties
IUPAC Name |
1-(difluoromethyl)pyrrole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2/c7-6(8)10-3-1-2-5(10)4-9/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAODOYDGQCJAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C#N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246051 | |
Record name | 1H-Pyrrole-2-carbonitrile, 1-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1559064-15-1 | |
Record name | 1H-Pyrrole-2-carbonitrile, 1-(difluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-2-carbonitrile, 1-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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